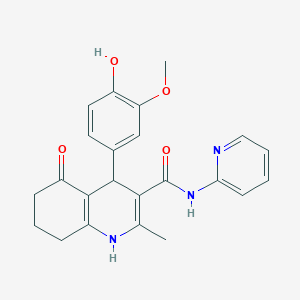

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic polycyclic compound featuring a hexahydroquinoline core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, a methyl group at position 2, and a pyridin-2-yl carboxamide moiety at position 2. Its molecular formula is C₂₅H₂₇N₃O₄, with an average mass of 433.508 Da and a monoisotopic mass of 433.200156 Da .

Safety data indicate that the compound requires precautions such as avoiding heat sources and direct contact with children, reflecting its reactive or bioactive nature .

Properties

CAS No. |

361193-67-1 |

|---|---|

Molecular Formula |

C23H23N3O4 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C23H23N3O4/c1-13-20(23(29)26-19-8-3-4-11-24-19)21(14-9-10-16(27)18(12-14)30-2)22-15(25-13)6-5-7-17(22)28/h3-4,8-12,21,25,27H,5-7H2,1-2H3,(H,24,26,29) |

InChI Key |

PUWBURISCOOYRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Similar compounds have demonstrated antitumor effects through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo. It may inhibit pathways associated with inflammatory responses, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Effects : Initial evaluations indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Synthesis and Modification

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. These synthetic routes allow for the introduction of various substituents to enhance biological activity or modify pharmacokinetic properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Anticancer Research : A study published in Medicinal Chemistry explored the anticancer properties of similar hexahydroquinoline derivatives. The findings indicated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .

- Anti-inflammatory Mechanisms : Research conducted on related compounds revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. This suggests that 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could function similarly .

- Antimicrobial Activity : Investigations into the antimicrobial effects showed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial DNA replication .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Bioactivity: The pyridin-2-yl carboxamide in the target compound may enhance receptor binding specificity compared to bulkier substituents like thiophene-SMe .

Biological Activity

The compound 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide , often referred to as compound A , is a synthetic derivative belonging to the class of hexahydroquinoline carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

Compound A has the following molecular formula: with a molecular weight of approximately 405.44 g/mol. Its structure features a hexahydroquinoline core with various substituents that contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compound A. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, it exhibited a GI50 (concentration required to inhibit cell growth by 50%) value of 25.1 μM against non-small cell lung cancer (EKVX), indicating promising antitumor activity compared to standard chemotherapeutic agents .

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung Cancer) | 25.1 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian Cancer) | 28.7 |

| PC-3 (Prostate Cancer) | 15.9 |

| T-47D (Breast Cancer) | 15.1 |

Antimicrobial Activity

Compound A has also shown antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compound A possesses effective antibacterial activity, particularly with MIC values ranging from 12.5 to 25 μg/ml .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 12.5 - 25 |

| Escherichia coli | 12.5 - 25 |

The mechanism through which compound A exerts its biological effects has been partially elucidated. It is believed to interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, it may inhibit certain enzymes related to cancer cell metabolism or interfere with DNA replication processes in bacteria .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, compound A was administered at varying concentrations over a period of 48 hours. The study measured cell viability using an MTT assay, revealing that at concentrations above 20 μM , there was a statistically significant reduction in cell viability across all tested lines.

Case Study 2: Antibacterial Efficacy

A separate study investigated the antibacterial activity of compound A against S. aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis. This effect was confirmed through time-kill assays where bacterial counts were significantly reduced within hours of exposure to the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.